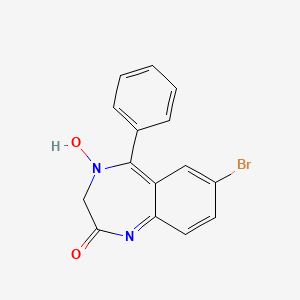![molecular formula C16H19NO3 B5304785 3-{[(3-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5304785.png)
3-{[(3-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(3-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound that belongs to the class of bicyclic compounds. It is also known as Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-(3-methylphenyl)-, (1S,2R,4S)-rel-. This compound has been the focus of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.2.1]heptane-2-carboxylic acid.
Mécanisme D'action
The mechanism of action of 3-{[(3-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood. However, it has been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell walls. It has also been shown to form stable complexes with certain drugs, which may enhance their efficacy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{[(3-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi. In vivo studies have shown that it can reduce the severity of infections caused by certain bacteria and fungi. It has also been shown to have low toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-{[(3-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid in lab experiments include its antibacterial and antifungal properties, its ability to form stable complexes with certain drugs, and its low toxicity. However, its limitations include its limited solubility in water and its potential to form insoluble precipitates with certain drugs.
Orientations Futures
There are several future directions for the study of 3-{[(3-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid. One direction is the further study of its antibacterial and antifungal properties and its potential use as a drug delivery system. Another direction is the study of its potential use as a pesticide. Additionally, the synthesis of analogs of 3-{[(3-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid may lead to the discovery of compounds with improved properties.
Méthodes De Synthèse
The synthesis of 3-{[(3-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves the reaction of 3-methylbenzoyl chloride with bicyclo[2.2.1]hept-2-ene-2-carboxylic acid. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
3-{[(3-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has been studied for its potential applications in various fields. In medicine, it has been shown to have antibacterial and antifungal properties. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with certain drugs. In agriculture, it has been studied for its potential use as a pesticide. In industry, it has been studied for its potential use as a precursor for the synthesis of other compounds.
Propriétés
IUPAC Name |
3-[(3-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-9-3-2-4-12(7-9)17-15(18)13-10-5-6-11(8-10)14(13)16(19)20/h2-4,7,10-11,13-14H,5-6,8H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVECSYHWENYMLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2C3CCC(C3)C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~4~-(2-methoxyethyl)-7-(1,3-thiazol-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5304736.png)
![N-(2-methoxyethyl)-1'-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5304749.png)
![N-(4-fluorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5304755.png)
![N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5304758.png)
![3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5304772.png)
![5-nitro-6-[2-(3-thienyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5304779.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide](/img/structure/B5304791.png)
![{3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxo-1-pyrrolidinyl}acetic acid](/img/structure/B5304797.png)
![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-4-piperidinecarboxamide](/img/structure/B5304810.png)
![4-benzyl-3-ethyl-1-[oxo(pyridin-3-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5304812.png)
![3-{[1-(3-hydroxybenzyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5304814.png)